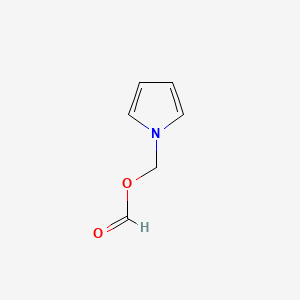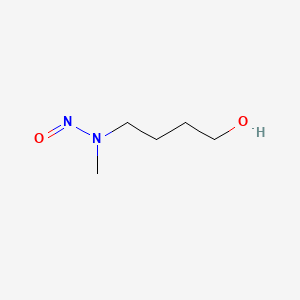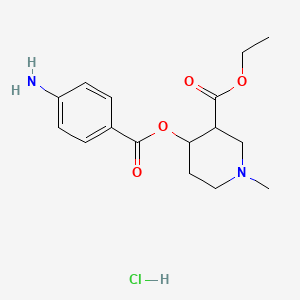
3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of p-aminobenzoic acid, which is commonly used in pharmaceuticals due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride typically involves the reaction of p-aminobenzoic acid with 3-carbethoxy-1-methyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions
3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines .
Aplicaciones Científicas De Investigación
3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It has potential therapeutic applications, including its use as a local anesthetic.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride involves its interaction with specific molecular targets, such as sodium ion channels on nerve membranes. By binding to these channels, the compound can affect the membrane potential, reducing the passage of sodium ions and blocking the generation and conduction of nerve impulses. This results in the temporary loss of sensation, making it useful as a local anesthetic .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride
- 4-Aminobenzoic acid derivatives
Uniqueness
3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride is unique due to its specific structure, which allows it to interact effectively with sodium ion channels, making it a potent local anesthetic. Its structural versatility also makes it a valuable building block for the synthesis of various organic compounds .
Propiedades
Número CAS |
78219-26-8 |
|---|---|
Fórmula molecular |
C16H23ClN2O4 |
Peso molecular |
342.82 g/mol |
Nombre IUPAC |
ethyl 4-(4-aminobenzoyl)oxy-1-methylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H22N2O4.ClH/c1-3-21-16(20)13-10-18(2)9-8-14(13)22-15(19)11-4-6-12(17)7-5-11;/h4-7,13-14H,3,8-10,17H2,1-2H3;1H |
Clave InChI |
RSLBATSYYQSXHP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN(CCC1OC(=O)C2=CC=C(C=C2)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


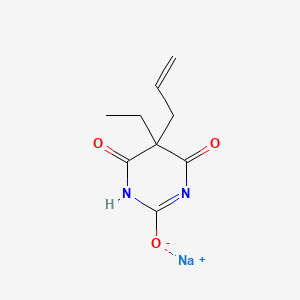
![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)
![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)
![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)

![(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)
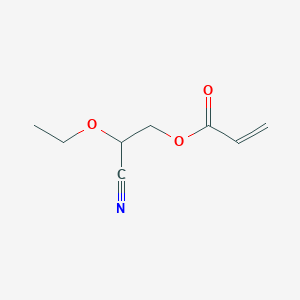

![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B13806698.png)
![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
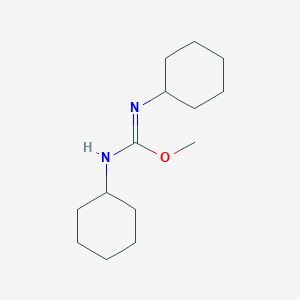
![S-[2-(dimethylamino)-2-iminoethyl] ethanethioate](/img/structure/B13806714.png)
